REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]([O:19]C)[CH:10]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[NH+]1C=CC=CC=1>>[C:1]1([C:7]2[CH:8]=[C:9]([OH:19])[CH:10]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
3,5-diphenyl-anisole
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=C(C1)C1=CC=CC=C1)OC
|
Name
|
pyridinium hydrochloride
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for 5 hours to 185° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 100 cc of diethyl ether and 120 cc of water
|
Type
|
WASH
|
Details
|
The organic layer wes then washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=C(C1)C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.75 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |